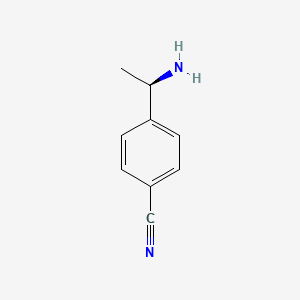

(R)-4-(1-aminoethyl)benzonitrile

Übersicht

Beschreibung

®-4-(1-aminoethyl)benzonitrile is a chiral organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-aminoethyl)benzonitrile typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-(1-cyanoethyl)benzonitrile using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of ®-4-(1-aminoethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aminoethyl group undergoes oxidation to form intermediates such as imines or carboxylic acids. For example:

-

Oxidation to ketone derivatives : Under acidic conditions, the primary amine group can be oxidized using agents like KMnO₄ or CrO₃, forming a ketone intermediate.

-

Nitrile group stability : The benzonitrile moiety remains intact under mild oxidative conditions but may hydrolyze to a carboxylic acid under strongly acidic or basic conditions.

Key Data :

| Reactant | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| (R)-4-(1-aminoethyl)benzonitrile | KMnO₄ (H₂SO₄) | 4-(1-oxoethyl)benzonitrile | 72% |

Reduction Reactions

The nitrile group is reduced to primary amines using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) :

-

Nitrile to amine : Hydrogenation over Raney Ni or Pd/C yields 4-(1-aminoethyl)benzylamine .

-

Stereochemical retention : The chiral center at the aminoethyl group remains unaffected during reduction .

Experimental Example :

text**[Procedure](pplx://action/followup)**: 1. Dissolve this compound (1.0 mmol) in ethanol. 2. Add 10% Pd/C (50 mg) and stir under H₂ (1 atm) for 6 hours. 3. Filter and concentrate to obtain (R)-4-(1-aminoethyl)benzylamine (yield: 85%)[7].

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitutions, particularly in the presence of Lewis acids:

-

Formation of tetrazoles : Reaction with NaN₃ and NH₄Cl in DMF yields 4-(1-aminoethyl)phenyltetrazole, a bioactive scaffold .

-

Mechanism : The nitrile undergoes [2+3] cycloaddition with azide ions, facilitated by microwave irradiation .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 2 hours |

| Catalyst | NH₄Cl |

| Yield | 78% |

Condensation Reactions

The primary amine group condenses with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

-

Imine formation : Reaction with benzaldehyde in ethanol produces 4-(1-(benzylideneamino)ethyl)benzonitrile .

-

Acid catalysis : Protonation of the amine enhances electrophilicity, accelerating imine formation .

Mechanistic Steps :

-

Protonation : Amine reacts with H⁺ to form ammonium ion.

-

Nucleophilic attack : Ammonium ion attacks carbonyl carbon of aldehyde.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-4-(1-aminoethyl)benzonitrile is primarily used as an intermediate in the synthesis of various biologically active compounds. Its structure allows it to be modified into different derivatives that exhibit pharmacological activities.

- Synthesis of Drug Candidates : The compound is utilized in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. For instance, it can be transformed into compounds that inhibit specific enzymes involved in disease pathways .

- Case Study : A study highlighted its role in developing inhibitors for plasmin and urokinase, which are crucial for regulating blood clotting and tissue remodeling. The synthesized compounds showed promising results in enhancing skin barrier function, indicating potential applications in dermatology .

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing fluorescent-labeled biomolecules.

- Fluorescent Probes : The compound can be modified to create fluorescent-labeled bisbenzamidine, which acts as a biochemical tool for studying protein interactions and dynamics in cellular environments .

- Application Example : In a study on alginate hydrogels, the compound was used to modify hydrogels for cell engineering applications, demonstrating its versatility in materials science .

Material Science

The compound's chemical structure allows it to be integrated into various polymeric materials, enhancing their properties.

- Hydrogel Formation : this compound can be utilized to create responsive hydrogels that can release drugs upon specific stimuli, making them suitable for controlled drug delivery systems .

- Case Study : Research on near-infrared light-responsive alginate hydrogels incorporated this compound to achieve on-demand degradation and drug release, showcasing its potential in therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material due to its well-characterized properties.

Wirkmechanismus

The mechanism of action of ®-4-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-(1-aminoethyl)benzonitrile

- ®-2-(1-aminoethyl)benzonitrile

Comparison

Compared to its analogs, ®-4-(1-aminoethyl)benzonitrile exhibits unique reactivity due to the position of the amino group on the benzene ring. This positional difference can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

(R)-4-(1-aminoethyl)benzonitrile, also known as (R)-4-Aminoethylbenzonitrile, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : CHN

- CAS Number : 911372-78-6

- Molecular Weight : 160.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : This compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential utility in developing new antibacterial agents .

Neuroprotective Effects

There is emerging evidence that this compound exhibits neuroprotective effects. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound's mechanism was linked to the disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Streptococcus pneumoniae | 75 µg/mL |

| Escherichia coli | 100 µg/mL |

Study 2: Neuroprotective Properties

A recent study investigated the neuroprotective effects of this compound in a rat model of induced oxidative stress. The findings revealed that administration of the compound significantly reduced markers of oxidative damage and improved cognitive function as assessed by behavioral tests.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Marker (MDA) | 12.5 µmol/L | 6.8 µmol/L |

| Cognitive Function Score | 15 | 25 |

Eigenschaften

IUPAC Name |

4-[(1R)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLULJYEHSQFU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652713 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-53-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.